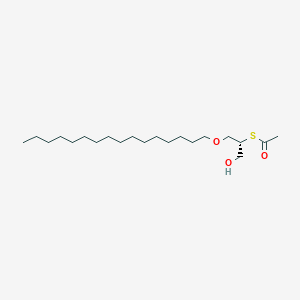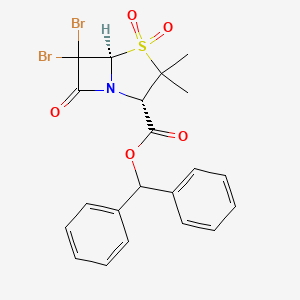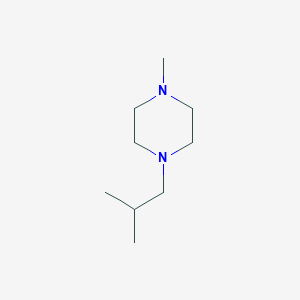
N,N'-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide: is a chemical compound with the molecular formula C8H10N6O3. It is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, and two acetamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide typically involves the reaction of 2-amino-4,6-dichloropyrimidine with nitrous acid to introduce the nitroso group, followed by the reaction with acetamide to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and acetamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of nitroso and amino groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structure may be modified to enhance its biological activity and selectivity towards specific molecular targets .
Industry: In industrial applications, N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, while the amino and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine: Lacks the nitroso and acetamide groups.
2-Amino-5-nitrosopyrimidine: Lacks the acetamide groups.
4,6-Diamino-2-nitrosopyrimidine: Contains additional amino groups instead of acetamide groups.
Uniqueness: N,N’-(2-Amino-5-nitrosopyrimidine-4,6-diyl)bisacetamide is unique due to the presence of both nitroso and acetamide groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
3247-56-1 |
|---|---|
Molecular Formula |
C8H10N6O3 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
N-(6-acetamido-2-amino-5-nitrosopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10N6O3/c1-3(15)10-6-5(14-17)7(11-4(2)16)13-8(9)12-6/h1-2H3,(H4,9,10,11,12,13,15,16) |
InChI Key |
KOMRBHKFIBWHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NC(=N1)N)NC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)






![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
